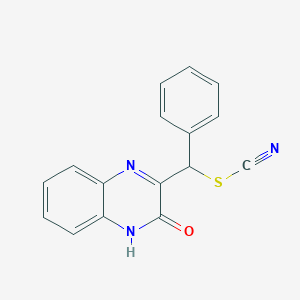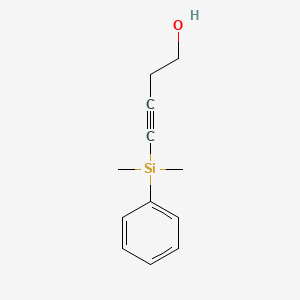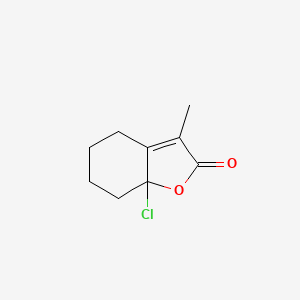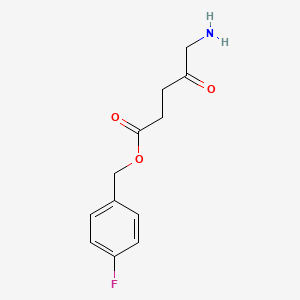![molecular formula C35H37N3O3 B14241654 Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate CAS No. 415900-77-5](/img/structure/B14241654.png)
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate is a chemical compound known for its unique structure and properties. This compound features a carbazole moiety, which is a heterocyclic aromatic organic compound, and an azo group, which is a functional group characterized by a nitrogen-nitrogen double bond. The presence of these groups imparts specific photochemical and thermal stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the reaction of carbazole with an appropriate alkylating agent.
Azo Coupling Reaction: The next step involves the formation of the azo group. This is typically done by diazotization of an aromatic amine followed by coupling with a phenol or aniline derivative.
Esterification: The final step involves the esterification of the resulting azo compound with octanol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole and benzoate moieties.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate is largely dependent on its interaction with molecular targets. The carbazole moiety can interact with various biological molecules through π-π stacking and hydrogen bonding. The azo group can undergo photoisomerization, which can be exploited in applications such as molecular switches and sensors. The ester linkage provides flexibility and enhances the compound’s solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative with similar photochemical properties.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its use in organic light-emitting diodes (OLEDs).
9-Vinylcarbazole: Used in the production of polymers with high charge carrier mobility.
Uniqueness
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate is unique due to its combination of a carbazole moiety and an azo group, which imparts both photochemical stability and the ability to undergo photoisomerization. This makes it particularly valuable in applications requiring both stability and responsiveness to light.
Properties
CAS No. |
415900-77-5 |
|---|---|
Molecular Formula |
C35H37N3O3 |
Molecular Weight |
547.7 g/mol |
IUPAC Name |
octyl 4-[[4-(2-carbazol-9-ylethoxy)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C35H37N3O3/c1-2-3-4-5-6-11-25-41-35(39)27-16-18-28(19-17-27)36-37-29-20-22-30(23-21-29)40-26-24-38-33-14-9-7-12-31(33)32-13-8-10-15-34(32)38/h7-10,12-23H,2-6,11,24-26H2,1H3 |
InChI Key |
XDXFGWNDXGOMGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCN3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)

![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)



![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)




